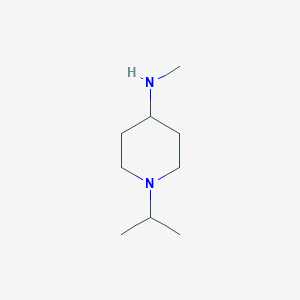

1-Isopropyl-N-methylpiperidin-4-amine

Descripción

Significance of Piperidine (B6355638) Derivatives in Contemporary Drug Discovery

Piperidine derivatives are a dominant feature in a vast array of pharmaceuticals, demonstrating their versatility across various therapeutic areas. exchemistry.com The prevalence of this scaffold can be attributed to several key advantages it confers upon a molecule. The introduction of a piperidine moiety can modulate a compound's lipophilicity and basicity, which in turn influences its solubility, permeability, and metabolic stability. nih.gov These are critical parameters that determine the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME).

Furthermore, the piperidine ring serves as a versatile synthetic handle, allowing for the attachment of various substituents at different positions. This structural flexibility enables medicinal chemists to fine-tune the biological activity and selectivity of a drug candidate, as well as to mitigate potential off-target effects. acs.org For instance, the nitrogen atom of the piperidine ring can be readily functionalized, and the carbon atoms can be substituted to create diverse chemical entities with distinct pharmacological properties. This adaptability has led to the incorporation of piperidine derivatives in drugs targeting the central nervous system, as well as in agents with cardiovascular, antiviral, and anticancer activities. nih.gov

The 4-aminopiperidine (B84694) substructure, in particular, is a common motif in a number of therapeutic agents. nih.gov Drugs containing this moiety are known to be extensively metabolized by cytochrome P450 enzymes, with the N-dealkylation of the piperidine nitrogen being a major metabolic pathway. nih.govacs.org Understanding these metabolic routes is crucial for the design of new drugs with improved safety and efficacy profiles.

Overview of 1-Isopropyl-N-methylpiperidin-4-amine's Strategic Position within Piperidine Scaffold Research

Within the expansive chemical space of piperidine derivatives, 1-Isopropyl-N-methylpiperidin-4-amine (CAS 503126-34-9) occupies a strategic position primarily as a chemical building block. exchemistry.comevitachem.comsigmaaldrich.comlabfind.co.krarctomsci.com While specific research dedicated exclusively to this compound is not extensively documented in peer-reviewed literature, its value is derived from its status as a readily available intermediate for the synthesis of more complex molecules. exchemistry.comevitachem.com Chemical suppliers list it as a screening compound or a building block, indicating its utility in the early stages of drug discovery and development. exchemistry.comevitachem.com

The structure of 1-Isopropyl-N-methylpiperidin-4-amine, featuring both an isopropyl group and a methyl group on the two nitrogen atoms, offers a unique combination of steric and electronic properties. The isopropyl group on the piperidine nitrogen provides bulk, which can influence the compound's binding to target proteins and its metabolic stability. The methylamino group at the 4-position serves as a key point for further chemical modification, allowing for the construction of a diverse library of derivatives through reactions such as acylation, alkylation, or arylation.

The strategic importance of this compound, therefore, lies in its potential to accelerate the discovery of new drug candidates. By providing a pre-formed, functionalized piperidine core, it enables medicinal chemists to bypass several synthetic steps and to focus on introducing molecular diversity at the 4-amino position. This approach is particularly valuable in high-throughput screening campaigns and in the lead optimization phase of drug discovery, where rapid access to a variety of analogs is essential for establishing structure-activity relationships.

Physicochemical Properties of 1-Isopropyl-N-methylpiperidin-4-amine

| Property | Value | Source |

| CAS Number | 503126-34-9 | exchemistry.com |

| Molecular Formula | C₉H₂₀N₂ | exchemistry.com |

| Molecular Weight | 156.27 g/mol | exchemistry.com |

Propiedades

IUPAC Name |

N-methyl-1-propan-2-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)11-6-4-9(10-3)5-7-11/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTZTXACQRUKHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Isopropyl N Methylpiperidin 4 Amine and Its Core Scaffolds

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is a cornerstone of synthetic organic chemistry. Modern strategies often prioritize efficiency, stereocontrol, and functional group tolerance. Methodologies can be broadly categorized into those that build upon a pre-existing cyclic precursor and those that construct the ring from an acyclic starting material.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is a key strategy for the synthesis of amines. researchgate.netpearson.com This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine. researchgate.netpearson.com This approach is highly valuable for the synthesis and functionalization of piperidine scaffolds.

A direct and efficient route to N-substituted piperidin-4-amines involves the one-pot reductive amination of a piperidone precursor. For the synthesis of 1-Isopropyl-N-methylpiperidin-4-amine, a logical precursor would be 1-isopropyl-4-piperidone (B1294310). This intermediate can be reacted directly with methylamine (B109427) in the presence of a suitable reducing agent.

The reaction proceeds via the formation of an iminium ion intermediate upon condensation of the piperidone with methylamine. This intermediate is then reduced to yield the final tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity for the iminium ion over the ketone. pearson.com

The synthesis of the requisite 4-piperidone (B1582916) precursors is often achieved through methods like the Dieckmann condensation of diesters derived from a primary amine and two equivalents of an acrylate, followed by hydrolysis and decarboxylation. dtic.mil

Table 1: Examples of Direct Reductive Amination for Piperidine Synthesis

| Carbonyl Precursor | Amine | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| N-Boc-piperidin-4-one | 3,4-Dichloroaniline | NaBH(OAc)₃ | N-(3,4-dichlorophenyl)-N-boc-piperidin-4-amine | researchgate.net |

| Cyclohexanone | Aniline | NaBH₃CN | N-Cyclohexylaniline | pearson.com |

A sequential or stepwise approach offers greater flexibility for introducing different substituents onto the piperidine ring. The synthesis of 1-Isopropyl-N-methylpiperidin-4-amine can be envisioned through several sequential reductive amination pathways.

One such strategy begins with a commercially available precursor like 4-amino-1-Boc-piperidine. The primary amine at the C-4 position can undergo reductive amination with acetone (B3395972) and a reducing agent to install the isopropyl group, yielding tert-butyl (1-isopropylpiperidin-4-yl)carbamate. Following the removal of the Boc protecting group under acidic conditions, the resulting 1-isopropyl-piperidin-4-amine can be subjected to a second reductive amination with formaldehyde (B43269) to introduce the N-methyl group. chemicalbook.com This final step, the Eschweiler-Clarke reaction, utilizes formaldehyde as the methyl source and formic acid as the reducing agent.

Alternatively, the synthesis can commence from 1-Boc-4-piperidone. A first reductive amination with isopropylamine (B41738) would yield N-isopropyl-1-Boc-piperidin-4-amine. Subsequent deprotection and a second reductive amination with formaldehyde would furnish the target compound. This stepwise approach allows for the purification of intermediates and can be advantageous for optimizing the yield of each transformation.

Intramolecular Cyclization Methods

Intramolecular cyclization reactions provide a powerful means to construct the piperidine ring from acyclic precursors, forming a new C-N or C-C bond to close the ring. nih.gov These methods are particularly useful for establishing stereocenters and creating complex piperidine derivatives.

The cyclization of amine-containing alkenes is a prominent strategy for piperidine synthesis. Metal-catalyzed intramolecular hydroamination and related processes have been developed to achieve this transformation with high efficiency and selectivity.

For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes can produce substituted piperidines by difunctionalizing the double bond while forming the heterocycle. nih.gov Similarly, palladium-catalyzed intramolecular hydroamination of unactivated alkenes has been shown to proceed at room temperature, offering a mild route to piperidine derivatives. organic-chemistry.org These methods typically involve the cyclization of an appropriately substituted amino-alkene, where the nitrogen atom attacks the alkene, often activated by a metal catalyst, to form the six-membered ring.

Table 2: Metal-Catalyzed Alkene Cyclization for Piperidine Synthesis

| Catalyst System | Substrate Type | Key Feature | Reference |

|---|---|---|---|

| Gold(I) Complex / Iodine(III) Oxidant | Amino-alkene | Oxidative amination of non-activated alkenes | nih.gov |

| Palladium Catalyst / Pyridine-Oxazoline Ligand | Amino-alkene | Enantioselective Wacker-type cyclization | nih.govorganic-chemistry.org |

Radical cyclizations offer a complementary approach to constructing piperidine rings, often under mild conditions and with high functional group tolerance. nih.gov These reactions involve the generation of a radical species that undergoes an intramolecular cyclization to form the heterocyclic ring.

Nitrogen-centered radicals (NCRs), particularly aminium radicals, can be generated and used for intramolecular C-H amination to form piperidines and other N-heterocycles. acs.org Another powerful method involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. nih.gov This reaction proceeds through a radical mechanism and is effective for producing various piperidines, although the formation of a linear alkene byproduct can sometimes be observed. nih.govresearchgate.net

More recently, photoredox catalysis has emerged as a powerful tool for initiating radical cyclizations. nih.gov Using a suitable photoredox catalyst and a light source, aryl radicals can be generated from linear aryl halide precursors. These radicals can then undergo regioselective cyclization to furnish complex spirocyclic piperidines. nih.gov Copper-catalyzed radical cyclizations have also been developed, proceeding via a 1,6-hydrogen atom transfer mechanism to yield piperidine structures. nih.gov

Table 3: Radical-Mediated Cyclization for Piperidine Synthesis

| Method | Catalyst/Initiator | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Cobalt Catalysis | Cobalt(II) Porphyrin | Linear amino-aldehyde | Radical rebound vs. 1,5-H-transfer competition | nih.gov |

| Photoredox Catalysis | Organic Photoredox Catalyst | Linear aryl halide | Visible-light-driven reductive machinery | nih.gov |

Intermolecular Annulation Processes for Piperidine Synthesis

Intermolecular annulation, the formation of a ring from two or more separate components, provides a direct and convergent route to the piperidine core. These methods are valued for their ability to rapidly build molecular complexity.

One of the prominent strategies is the [4+2] annulation , also known as the aza-Diels-Alder reaction. In this approach, a diene reacts with an imine (a dienophile) to form a six-membered tetrahydropyridine (B1245486) ring, which can then be reduced to the corresponding piperidine. A notable example is the phosphine-catalyzed [4+2] annulation of imines with allenes, which furnishes a variety of functionalized piperidines. acs.org This method is powerful for creating substituted piperidine derivatives in a single step.

Another significant class of intermolecular reactions involves the coupling of alkenes with bifunctional reagents. nih.govrsc.org Recent developments have shown that visible light promotion can be used to couple allylsulfonamides with olefins like styrene, using N-iodosuccinimide (NIS), to generate piperidine products in good yield and as a single diastereomer. nih.gov This radical-to-polar mechanistic switching allows for divergent syntheses, enabling access to different N-heterocycles from common precursors. nih.govrsc.org

Two-component reactions that form two new carbon-nitrogen (C-N) bonds are also effective. For instance, a hydrogen-borrowing [5+1] annulation method, catalyzed by iridium(III), facilitates the reaction of a 1,4-aminoalcohol with an amine. nih.gov This process involves a sequence of hydroxyl oxidation, intermolecular amination, intramolecular amination, and imine reduction, ultimately forming the piperidine ring with high stereoselectivity. nih.gov

Table 1: Comparison of Intermolecular Annulation Strategies for Piperidine Synthesis This table is interactive and can be sorted by column.

| Annulation Strategy | Key Reactants | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Phosphine-Catalyzed [4+2] | Imines, Allenes | Chiral Phosphepine | High stereoselectivity, access to diverse functionalized piperidines. | acs.org |

| Olefin-Allylsulfonamide Coupling | Styrenes, Allylsulfonamides | NIS, Visible Light | Good yields and diastereoselectivity, radical-to-polar mechanism. | nih.gov |

Stereoselective and Asymmetric Synthesis of Piperidine Derivatives

Controlling the three-dimensional arrangement of substituents on the piperidine ring is critical, as the stereochemistry can be crucial for the biological activity of pharmaceutical compounds. google.com Consequently, numerous stereoselective and asymmetric methods have been developed.

Catalytic Asymmetric Synthesis: Chiral catalysts are central to achieving high enantioselectivity. In the phosphine-catalyzed [4+2] annulation mentioned earlier, the use of a C2-symmetric chiral phosphepine catalyst enables the production of piperidine derivatives with very good stereoselectivity. acs.org Similarly, chiral phosphoric acids have proven effective in promoting intramolecular asymmetric aza-Michael cyclizations to form enantioenriched piperidines. rsc.org

Rhodium-catalyzed reactions have also emerged as a powerful tool. Chiral dirhodium tetracarboxylate catalysts can facilitate the asymmetric C-H functionalization of N-Boc-piperidine, allowing for the introduction of functional groups at the C2 position with high diastereoselectivity (up to >30:1 d.r.) and moderate to good enantioselectivity (up to 83% ee). nih.gov The choice of both the catalyst and the nitrogen-protecting group is crucial for optimizing stereochemical outcomes.

Chemo-enzymatic Approaches: The combination of chemical synthesis and biocatalysis offers a sustainable and highly selective route to chiral piperidines. nih.gov A key example involves the asymmetric dearomatization of activated pyridines. This process uses an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, providing precise stereochemical control. nih.gov

Radical Cyclizations: Diastereoselective radical routes have also been established. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines, often yielding only two of the four possible diastereoisomers with diastereomeric ratios reaching up to 40:1. acs.orgacs.org

Table 2: Catalyst Effects on Stereoselective C2-Functionalization of Piperidine This table is interactive and can be sorted by column.

| Catalyst | Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | N-Boc-piperidine | 1:1 | - | nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-Boc-piperidine | 5.3:1 | 83 | nih.gov |

| Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | Variable | Variable | nih.gov |

Functionalization and Derivatization of the Piperidine Core

Once the piperidine scaffold is constructed, targeted functionalization is required to synthesize 1-Isopropyl-N-methylpiperidin-4-amine. This involves the selective introduction of substituents at the N1 and C4 positions.

Alkylation and Amidation Reactions for N-Substitution

N-substitution is a fundamental transformation in piperidine chemistry. The nitrogen atom of the piperidine ring (N1) and the exocyclic amine (at C4) are both nucleophilic and can undergo alkylation and amidation reactions. To achieve selective functionalization of the two different nitrogen atoms in the target molecule, a strategy involving protecting groups or exploiting differential reactivity is necessary.

For instance, one could start with a precursor like 4-amino-1-benzylpiperidine. The benzyl (B1604629) group serves as a protecting group for the N1 position. The exocyclic primary amine at C4 can be selectively methylated. Subsequently, the N1-benzyl group can be removed via hydrogenolysis, and the secondary amine at N1 can then be alkylated with an isopropyl group.

Selective Introduction of Isopropyl and Methyl Substituents

The synthesis of 1-Isopropyl-N-methylpiperidin-4-amine requires the precise and selective introduction of a methyl group onto the 4-amino nitrogen and an isopropyl group onto the ring nitrogen.

Reductive Amination is a cornerstone method for these transformations.

N-Methylation: The exocyclic primary amine of a piperidin-4-amine precursor can be converted to a secondary N-methylamine via reductive amination using formaldehyde as the carbonyl source and a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.

N-Isopropylation: The ring nitrogen (N1), once available as a secondary amine, can be selectively functionalized with an isopropyl group. This is typically achieved through reductive amination with acetone and a suitable reducing agent.

An alternative synthetic route could start from 1-isopropyl-4-piperidone. This ketone can undergo reductive amination with methylamine to directly install the N-methylamino group at the C4 position, yielding the final product in a highly convergent step.

Advanced Coupling Reactions in 1-Isopropyl-N-methylpiperidin-4-amine Synthesis

Modern cross-coupling reactions offer powerful tools for building complex molecules and can be applied to the synthesis of highly substituted piperidines. While not always required for a simple structure like 1-Isopropyl-N-methylpiperidin-4-amine, these methods are invaluable for creating analogues or more complex derivatives.

A recently developed modular strategy combines biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling . news-medical.net In this approach, enzymes are used to selectively install a hydroxyl group at a specific C-H bond on the piperidine ring. This newly functionalized position then serves as a handle for a nickel-catalyzed cross-coupling reaction to form new carbon-carbon or carbon-heteroatom bonds. This two-stage process avoids the need for pre-functionalized starting materials and lengthy protecting group manipulations, dramatically simplifying the synthesis of complex piperidines. news-medical.net Such a strategy could be envisioned for creating derivatives of the target compound by functionalizing the piperidine backbone prior to or after the introduction of the N-substituents.

Process Optimization and Scale-Up Considerations for 1-Isopropyl-N-methylpiperidin-4-amine Production

Transitioning a synthetic route from a laboratory-scale procedure to large-scale industrial production requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and efficiency.

Key considerations for the synthesis of 1-Isopropyl-N-methylpiperidin-4-amine include:

Step Economy: Reducing the number of synthetic steps is paramount. Convergent strategies, such as the reductive amination of 1-isopropyl-4-piperidone with methylamine, are preferable to longer, linear sequences. The modular approach combining biocatalysis and electrocatalysis has been shown to reduce synthetic routes from a typical 7-17 steps down to just 2-5 steps for complex piperidines. news-medical.net

Catalyst Selection and Loading: For catalytic steps, minimizing the loading of expensive and potentially toxic heavy metal catalysts (like rhodium or palladium) is crucial. The development of highly active catalysts allows for lower catalyst concentrations, which simplifies purification and reduces cost. news-medical.net

Reagent and Solvent Choice: Selecting inexpensive, readily available, and environmentally benign reagents and solvents is critical for sustainable large-scale production. For example, using water as a solvent in certain annulation reactions can prevent racemization and improve the green credentials of the process. nih.gov

Purification: Developing robust crystallization or distillation methods for intermediates and the final product is essential to achieve high purity on a large scale. The synthesis of various piperidin-4-one derivatives often involves purification by recrystallization from common solvents like ethanol. chemrevlett.com

Process Automation: For large-scale manufacturing, transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, consistency, and throughput. Electroreductive cyclization in a flow microreactor has been demonstrated for the synthesis of piperidine derivatives, highlighting a potential avenue for modernizing production. acs.org

By focusing on step economy, catalyst efficiency, and modern synthetic methods, the production of 1-Isopropyl-N-methylpiperidin-4-amine can be made more efficient and scalable.

Analytical and Spectroscopic Characterization Techniques for 1 Isopropyl N Methylpiperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A proton NMR spectrum of 1-Isopropyl-N-methylpiperidin-4-amine would be expected to show distinct signals for each unique proton environment. Based on the structure, one can predict the approximate chemical shifts (δ) in ppm, their multiplicity (e.g., singlet, doublet), and their integration values. The piperidine (B6355638) ring protons typically appear in the range of 1.5-3.5 ppm. The N-methyl group would present as a singlet, while the isopropyl group would show a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For 1-Isopropyl-N-methylpiperidin-4-amine, nine distinct signals would be expected, corresponding to each carbon atom in its unique chemical environment. The chemical shifts are indicative of the type of carbon (e.g., aliphatic, adjacent to a heteroatom). Studies on related N-methylpiperidine structures show that the carbons adjacent to the nitrogen (C2, C6) are significantly influenced by the nitrogen's substituent and conformation. acs.org

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal proton-proton coupling relationships, for instance, connecting the signals of adjacent protons within the piperidine ring. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Predicted NMR Data for 1-Isopropyl-N-methylpiperidin-4-amine

| Assignment | Predicted ¹H NMR (ppm) | Predicted Multiplicity | Predicted ¹³C NMR (ppm) |

| Isopropyl -CH(CH₃)₂ | ~2.7 - 3.0 | Septet | ~55 - 60 |

| Isopropyl -CH(CH ₃)₂ | ~1.0 - 1.2 | Doublet | ~18 - 22 |

| N-CH₃ | ~2.2 - 2.4 | Singlet | ~42 - 46 |

| Piperidine C4-H | ~2.5 - 2.8 | Multiplet | ~50 - 55 |

| Piperidine C2/C6-H (axial/eq) | ~1.8 - 2.9 | Multiplets | ~52 - 58 |

| Piperidine C3/C5-H (axial/eq) | ~1.4 - 2.0 | Multiplets | ~28 - 35 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula. For 1-Isopropyl-N-methylpiperidin-4-amine, with a chemical formula of C₉H₂₀N₂, the exact mass can be calculated and compared to the experimental value for unambiguous formula confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with Gas Chromatography, MS can analyze the components of a mixture after separation. For a pure compound, the electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight, along with a series of fragment ions. The fragmentation of amines is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. future4200.com For 1-Isopropyl-N-methylpiperidin-4-amine, this would lead to characteristic fragments.

Predicted Mass Spectrometry Data for 1-Isopropyl-N-methylpiperidin-4-amine

| Parameter | Value | Description |

| Molecular Formula | C₉H₂₀N₂ | |

| Molecular Weight | 156.27 g/mol | exchemistry.com |

| HRMS (M+H)⁺ | 157.1705 | Calculated exact mass for [C₉H₂₁N₂]⁺ |

| Predicted Major Fragments (m/z) | ||

| 141 | [M-CH₃]⁺ | Loss of a methyl group. |

| 114 | [M-C₃H₆]⁺ | Loss of propene via rearrangement. |

| 98 | [M-C₃H₇-NH]⁺ | Loss of isopropyl group and subsequent fragmentation. |

| 71 | [C₄H₉N]⁺ | α-cleavage fragment, [CH(CH₃)₂-N=CH₂]⁺ or similar iminium ions. |

| 58 | [C₃H₈N]⁺ | Common fragment for N-methyl amines, [CH₃-N=CH-CH₃]⁺. nih.gov |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of non-volatile or thermally sensitive compounds. For a basic compound like 1-Isopropyl-N-methylpiperidin-4-amine, a reverse-phase method would be most suitable. A C18 column is a common choice for the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. To ensure good peak shape and prevent tailing for the amine, an additive such as formic acid or triethylamine (B128534) is typically included in the mobile phase. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is an excellent method for assessing the purity of volatile compounds. The compound is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. For 1-Isopropyl-N-methylpiperidin-4-amine, a capillary column with a mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) would be appropriate. A Flame Ionization Detector (FID) would provide high sensitivity for this organic amine. The retention time is a characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

While NMR provides the structure in solution, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state. This technique requires a suitable single crystal of the compound. If a crystal of 1-Isopropyl-N-methylpiperidin-4-amine or a salt derivative could be grown, X-ray diffraction analysis would provide a wealth of information.

This analysis would definitively confirm the connectivity of the atoms and provide precise bond lengths and angles. Crucially, it would reveal the solid-state conformation of the molecule. This includes establishing the conformation of the piperidine ring, which is expected to adopt a chair-like geometry. researchgate.net It would also show the orientation of the substituents on the nitrogen and C4 carbon atoms (i.e., whether they are in axial or equatorial positions). This conformational information is vital for understanding the molecule's steric properties and potential intermolecular interactions in the crystalline lattice. As of now, no public crystal structure data for 1-Isopropyl-N-methylpiperidin-4-amine is available in open-access crystallographic databases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.